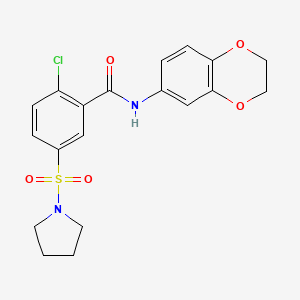![molecular formula C17H13NO4S B4623711 4-{2-cyano-2-[(4-methylphenyl)sulfonyl]vinyl}benzoic acid](/img/structure/B4623711.png)
4-{2-cyano-2-[(4-methylphenyl)sulfonyl]vinyl}benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-{2-cyano-2-[(4-methylphenyl)sulfonyl]vinyl}benzoic acid and related compounds often involves multiple steps, including functional group transformations and coupling reactions. A notable method is the asymmetric decarboxylative 1,4-addition of malonic acid half thioesters to vinyl sulfones, leading to products with excellent enantioselectivity (Qiao et al., 2014). Another approach includes the esterification of 4-(4-acetylphenyl) benzoic acid followed by reduction and dehydrolysis to yield novel bifunctional poly-monomer materials (Wei Ting et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds like 4-{2-cyano-2-[(4-methylphenyl)sulfonyl]vinyl}benzoic acid is characterized by X-ray crystallography, revealing intricate details about their conformation and spatial arrangement. For instance, the condensation reaction of benzenesulphonohydrazide and 2-carboxybenzaldehyde resulted in the Schiff base 2-{[2-(phenylsulfonyl)hydrazinylidene]methyl}benzoic acid, which, upon reaction with dysprosium(III)acetate, gave the cyclized product 2-(phenylsulfonyl)phthalazin-1(2H)-one. These compounds were thoroughly characterized by various spectroscopic techniques, including UV-VIS, IR, and NMR spectroscopy, alongside single-crystal X-ray determination, revealing non-covalent interactions stabilizing their crystal structures (Asegbeloyin et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 4-{2-cyano-2-[(4-methylphenyl)sulfonyl]vinyl}benzoic acid derivatives are diverse, including cycloadditions, cyclizations, and conjugate additions. For example, vinyl sulfones act as chemical equivalents of acetylenes in reactions with diphenyldiazomethane, leading to the formation of various functionalized pyrazoles, demonstrating the compounds' versatility as reactants (Vasin et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in synthetic chemistry. The crystal and molecular structures of derivatives have been determined by single-crystal X-ray diffractometry, providing insight into their packing arrangements and hydrogen bonding patterns, which are critical for understanding their reactivity and stability (Zugenmaier et al., 2003).
Chemical Properties Analysis
The chemical properties of 4-{2-cyano-2-[(4-methylphenyl)sulfonyl]vinyl}benzoic acid derivatives, such as reactivity towards various nucleophiles, electrophiles, and radicals, are dictated by the functional groups present in the molecule. The presence of the vinyl sulfone and cyano groups makes these compounds highly reactive Michael acceptors, facilitating the synthesis of carbohydrate-based synthons and demonstrating their utility in organic synthesis (Sanki & Pathak, 2003).
Scientific Research Applications
Polymer Synthesis and Modification
A notable application of vinyl sulfones, which share a functional group relation to "4-{2-cyano-2-[(4-methylphenyl)sulfonyl]vinyl}benzoic acid", is found in polymer chemistry. Vinyl sulfones serve as key intermediates in the synthesis of polymers with specific functionalities. For instance, Mayershofer et al. (2006) explored the use of benzoic acid esters in the synthesis of ruthenium-based metathesis catalysts for cyclopolymerization, creating polymers with unique properties and applications in materials science (Mayershofer, Nuyken, & Buchmeiser, 2006). Similarly, Nilles and Théato (2011) demonstrated the polymerization of an activated ester monomer based on 4-vinylsulfonic acid, highlighting the versatility of these compounds in creating functional polymers for various applications (Nilles & Théato, 2011).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, vinyl sulfones are recognized for their utility in drug design, particularly due to their inhibitory activity against various enzymes. Meadows and Gervay-Hague (2006) discussed the synthetic preparations and applications of vinyl sulfones in medicinal chemistry, underscoring their potential in the development of new therapeutic agents (Meadows & Gervay-Hague, 2006). This highlights the potential of compounds like "4-{2-cyano-2-[(4-methylphenyl)sulfonyl]vinyl}benzoic acid" in contributing to the discovery and optimization of drugs.
Organic Synthesis
Vinyl sulfones, including those structurally related to "4-{2-cyano-2-[(4-methylphenyl)sulfonyl]vinyl}benzoic acid", are also pivotal in organic synthesis. Their reactivity and versatility enable the formation of complex molecules through reactions such as cycloadditions, Michael additions, and more. For example, the work by Vasin et al. (2015) on the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones demonstrates the utility of these compounds in constructing heterocyclic compounds with potential pharmaceutical applications (Vasin et al., 2015).
properties
IUPAC Name |
4-[(Z)-2-cyano-2-(4-methylphenyl)sulfonylethenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c1-12-2-8-15(9-3-12)23(21,22)16(11-18)10-13-4-6-14(7-5-13)17(19)20/h2-10H,1H3,(H,19,20)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNMTKOSGCMDHZ-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Z)-2-cyano-2-(4-methylphenyl)sulfonylethenyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl [(6-iodo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B4623640.png)
![diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4623646.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4623651.png)

![3-[(2-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4623665.png)

![3-(2-furyl)-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B4623681.png)
![4-[4-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4623685.png)
![ethyl 4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B4623692.png)
![1-[(4-isopropylphenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4623696.png)


